molecular formula C15H15NO2S B2563476 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine CAS No. 24395-14-0

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine

Cat. No.: B2563476
CAS No.: 24395-14-0
M. Wt: 273.35
InChI Key: KUWCTOOXSUPLAW-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine is an organic compound with the molecular formula C15H15NO2S It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylaziridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques and the development of more efficient synthetic routes.

Chemical Reactions Analysis

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted aziridines.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is used to study the modulation of ion channels and mitochondrial function. It is also used in the investigation of cellular processes involving the aziridine ring.

    Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent.

    Industry: It is used in the development of new drugs and therapeutic strategies, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine involves its interaction with specific molecular targets and pathways. For example, it may interact with ion channels or enzymes, leading to changes in their activity. The aziridine ring can also undergo ring-opening reactions, which can result in the formation of reactive intermediates that can interact with various biomolecules.

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCTOOXSUPLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24395-14-0
Record name 1-(4-methylbenzenesulfonyl)-2-phenylaziridine
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